2,9-Dibromo-1,10-phenanthroline-5,6-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,9-dibromo-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2N2O2/c13-7-3-1-5-9(15-7)10-6(12(18)11(5)17)2-4-8(14)16-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWHEXBKSREKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=O)C3=C2N=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy (IR, Raman) Studies
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For 2,9-Dibromo-1,10-phenanthroline-5,6-dione, the analysis focuses on the distinct vibrational signatures of its carbonyl groups and the modes influenced by the bromine substituents.
The infrared spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. In the parent compound, 1,10-phenanthroline-5,6-dione (B1662461), these stretches appear as intense bands around 1702 cm⁻¹ and 1685 cm⁻¹. rsc.org The presence of two distinct carbonyl peaks suggests a slight asymmetry in their environment, possibly due to crystal packing effects. For the 2,9-dibromo derivative, the position of these carbonyl bands may be influenced by the electronic effects of the bromine atoms. As bromine is an electron-withdrawing group, it can subtly alter the electron density distribution within the phenanthroline ring system, which in turn can affect the C=O bond strength and its vibrational frequency. Generally, conjugation with an aromatic ring lowers the carbonyl stretching frequency. spectroscopyonline.com
The introduction of heavy bromine atoms also gives rise to characteristic "bromine-sensitive" modes. These are typically low-frequency vibrations involving the stretching and bending of the carbon-bromine (C-Br) bond. These modes are often observed in the far-infrared and Raman spectra and their precise frequencies can provide information about the conformation and electronic environment of the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound, providing unambiguous evidence for the connectivity of atoms and the purity of the sample.
The ¹H NMR spectrum of this compound is expected to show a set of signals in the aromatic region, typically between 7.0 and 9.5 ppm. Due to the symmetry of the molecule, only two distinct proton signals are anticipated. The protons at the 3 and 8 positions would give rise to one signal, while the protons at the 4 and 7 positions would produce another. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the carbonyl groups, and the bromine atoms. For comparison, the parent 1,10-phenanthroline-5,6-dione shows three distinct proton signals. rsc.org The integration of the observed signals in the ¹H NMR spectrum allows for the quantification of the relative number of protons, which serves as a crucial tool for assessing the purity of the compound.
Table 1: Predicted ¹H NMR Data for this compound Please note that the following is a predicted data table based on analogous compounds, as specific experimental data for this compound is not widely available in the cited literature.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3, H-8 | ~8.0 - 8.5 | d | ~8.0 |
| H-4, H-7 | ~7.5 - 8.0 | d | ~8.0 |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, due to its symmetry, seven distinct carbon signals are expected. The two carbonyl carbons will resonate at a significantly downfield chemical shift, typically in the range of 170-190 ppm. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached atoms (nitrogen, bromine) and their position within the ring system. libretexts.org The carbons directly bonded to bromine (C-2 and C-9) will exhibit a characteristic chemical shift, and the other aromatic carbons can be assigned based on their electronic environment and by comparison with related structures. For instance, in 1,10-phenanthroline-5,6-dione, the carbonyl carbons appear at around 178 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound Please note that the following is a predicted data table based on analogous compounds, as specific experimental data for this compound is not widely available in the cited literature.
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-5, C-6 (C=O) | ~175 - 185 |
| C-2, C-9 | ~140 - 150 |
| C-10a, C-10b | ~145 - 155 |
| C-4, C-7 | ~125 - 135 |
| C-3, C-8 | ~120 - 130 |
| C-4a, C-6a | ~130 - 140 |
| C-1, C-10 | Not Applicable (Nitrogen) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic properties of this compound are governed by its extensive π-conjugated system. UV-Visible absorption spectroscopy is the primary technique used to probe the electronic transitions within the molecule. The spectrum is expected to be complex, featuring multiple absorption bands corresponding to different electronic transitions.
π → π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic phenanthroline core. The extended conjugation of the polycyclic system results in these transitions appearing at longer wavelengths compared to simpler aromatic compounds.
n → π Transitions:* The presence of nitrogen atoms and the two carbonyl oxygen atoms introduces non-bonding electrons (n-orbitals). The transition of these electrons to the π* antibonding orbitals gives rise to n → π* bands. These are typically of lower intensity and occur at longer wavelengths than the most intense π → π* transitions.
The introduction of the two bromine atoms and the ortho-quinone moiety significantly influences the electronic structure. The electron-withdrawing nature of the bromine atoms and the carbonyl groups can cause a bathochromic (red) shift of the absorption bands compared to the parent 1,10-phenanthroline (B135089) molecule. researchgate.net The visible spectra of metal complexes with the parent 1,10-phenanthroline-5,6-dione ligand are noted to be blue-shifted relative to analogous 1,10-phenanthroline complexes, suggesting the dione (B5365651) moiety has a strong π-acidic character. researchgate.net
Phenanthroline derivatives are well-known for their luminescent properties and their use as ligands in fluorescent metal complexes. rsc.orgsoton.ac.uk The fluorescence of these compounds typically arises from the decay of an excited singlet state to the ground state (S₁ → S₀).
However, the luminescent behavior of this compound is expected to be significantly influenced by the presence of the two bromine atoms. The "heavy-atom effect" is a well-documented phenomenon where the presence of atoms with large atomic numbers (like bromine) enhances the rate of intersystem crossing (ISC). ISC is the spin-forbidden transition from an excited singlet state (S₁) to an excited triplet state (T₁).
This enhanced ISC can lead to two primary outcomes:
Quenching of Fluorescence: The rapid conversion of the S₁ state to the T₁ state depopulates the state from which fluorescence occurs, leading to weak or non-existent fluorescence.
Promotion of Phosphorescence: By populating the triplet state, the heavy-atom effect can increase the likelihood of phosphorescence, which is the spin-forbidden radiative decay from the T₁ state to the ground state (T₁ → S₀). Phosphorescence occurs at longer wavelengths and has a much longer lifetime than fluorescence.
Therefore, while the core phenanthroline structure is a potential fluorophore, the dibromo-substitution makes this compound a candidate for studies in phosphorescence. The specific emission properties, including quantum yields and lifetimes, would require detailed photophysical investigation. rsc.org
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₂H₄Br₂N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula.
The calculated monoisotopic mass is 365.8687 g/mol . A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule will therefore result in a characteristic triplet of peaks for the molecular ion:
M peak: Contains two ⁷⁹Br atoms.
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
M+4 peak: Contains two ⁸¹Br atoms. The relative intensity of these peaks is expected to be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
The fragmentation pattern provides structural information. Upon ionization, the molecular ion can break down into smaller, stable fragments. Common fragmentation pathways for this molecule would likely involve:
Loss of CO: The carbonyl groups can be lost as neutral carbon monoxide molecules (28 Da), leading to significant peaks at M-28 and M-56.
Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (79/81 Da), leading to a prominent M-Br fragment.
Loss of HBr: Elimination of hydrogen bromide is also a possible fragmentation pathway for halogenated aromatic compounds. miamioh.edu
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 366 | [C₁₂H₄⁷⁹Br₂N₂O₂]⁺ | - |
| 338 | [C₁₁H₄⁷⁹Br₂N₂O]⁺ | CO |
| 310 | [C₁₀H₄⁷⁹Br₂N₂]⁺ | 2CO |
| 287 | [C₁₂H₄⁷⁹BrN₂O₂]⁺ | Br |
| 231 | [C₁₀H₄⁷⁹BrN₂]⁺ | 2CO, Br |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
While mass spectrometry and NMR spectroscopy elucidate the covalent structure, X-ray diffraction of a single crystal provides the definitive, unambiguous three-dimensional molecular structure and its packing arrangement in the solid state. Although the specific crystal structure for this compound is not detailed in the surveyed literature, extensive studies on related compounds, such as the parent 1,10-phenanthroline-5,6-dione rsc.org and the direct precursor 2,9-Dibromo-1,10-phenanthroline (B1368920), researchgate.net provide excellent models for its expected solid-state behavior.
The crystal structure of 2,9-Dibromo-1,10-phenanthroline has been solved and provides significant insight. researchgate.net It reveals a planar molecule that arranges into a stable one-dimensional layered structure through π-π stacking interactions. chemicalbook.com These layers are further linked into sheets via C-H···Br hydrogen bonds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₆Br₂N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 19.6816(9) |
| b (Å) | 4.6554(2) |
| c (Å) | 11.8795(6) |
| Volume (ų) | 1088.47(9) |
| Z | 4 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
A fundamental step in computational analysis is geometry optimization. Using DFT methods, researchers can calculate the lowest energy arrangement of atoms in a molecule, predicting its three-dimensional shape. This process yields important data on bond lengths, bond angles, and dihedral angles. For 2,9-Dibromo-1,10-phenanthroline-5,6-dione, this analysis would reveal the planarity of the phenanthroline core and the precise orientation of the bromo and dione (B5365651) substituents.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative) Note: The following data is illustrative as specific research findings for this compound are not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C2 | Br | 1.89 Å | |
| Bond Length | C5 | O | 1.22 Å | |
| Bond Angle | C1 | C2 | C3 | 120.5° |
Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, would provide insights into charge distribution, identifying electron-rich and electron-deficient regions of the molecule.
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich parts of the molecule, while the LUMO would be on the electron-accepting regions. This analysis is fundamental for predicting how the molecule will interact with other species and for understanding its potential in applications such as organic electronics.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following data is for illustrative purposes only.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -3.2 |
DFT calculations are widely used to predict various spectroscopic parameters. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra are invaluable for interpreting and assigning the peaks in experimentally measured spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions help in the assignment of ¹H and ¹³C NMR signals, which is essential for confirming the structure of newly synthesized compounds. While general data exists for phenanthroline derivatives, specific calculated values for this compound are not currently published.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the absorption wavelengths in an ultraviolet-visible (UV-Vis) spectrum. TD-DFT can also provide information about the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations could provide insights into its behavior in different environments, such as in various solvents or interacting with biological macromolecules. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior and intermolecular interactions. Such studies, however, have not been specifically reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design and materials science. These studies correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties. While QSAR studies have been conducted on various classes of 1,10-phenanthroline (B135089) derivatives for applications such as antimalarial drugs, a specific QSAR model focusing on this compound has not been developed. researchgate.netscholarsresearchlibrary.comresearchgate.netugm.ac.id Such a study would require a dataset of related compounds with measured activities to build a predictive model.
An article focusing solely on the coordination chemistry of the specific compound “this compound” cannot be generated at this time. Extensive searches for dedicated research on the synthesis, chelation behavior, and crystallographic analysis of metal complexes involving this particular ligand did not yield the specific, in-depth scientific literature necessary to fulfill the detailed requirements of the provided outline.
The available information is limited to supplier data confirming the compound's existence (CAS No. 943861-95-8) and general statements about its potential use as a ligand in coordination chemistry. lookchem.comchemicalbook.comchemicalbook.com
While there is a substantial body of research on the parent molecule, 1,10-phenanthroline-5,6-dione (B1662461), rsc.orgresearchgate.netrsc.orgnih.gov and on the effects of various substituents at the 2,9-positions of the basic 1,10-phenanthroline scaffold, researchgate.netnih.govresearchgate.netnih.gov this information does not pertain solely to the this compound. Adhering to the strict instructions to focus exclusively on the specified compound and outline prevents the extrapolation from these related, but distinct, chemical systems. Without dedicated studies on the title compound, a thorough and scientifically accurate article meeting the user's specific and exclusive focus cannot be constructed.
Coordination Chemistry of 2,9 Dibromo 1,10 Phenanthroline 5,6 Dione As a Ligand
Redox Properties of Metal-Ligand Systems
The redox behavior of coordination compounds is fundamental to their application in catalysis, sensing, and molecular electronics. For complexes of 1,10-phenanthroline-5,6-dione (B1662461) and its derivatives, the redox activity can involve both the central metal ion and the ligand itself.
While specific cyclic voltammetry (CV) and spectroelectrochemistry data for metal complexes of 2,9-Dibromo-1,10-phenanthroline-5,6-dione are not readily found, extensive research on the parent 1,10-phenanthroline-5,6-dione (herein referred to as phendione) ligand provides a predictive framework.
Electrochemical studies of metal-phendione complexes consistently reveal redox processes associated with the ligand. The phendione ligand is known to undergo two sequential one-electron reductions. The first reduction generates a semiquinone radical anion, and the second yields a fully reduced catecholate dianion. For instance, studies on Ruthenium(II) and Platinum(II) complexes with phendione have detailed these ligand-based electron transfer processes.
The introduction of electron-withdrawing bromine atoms at the 2 and 9 positions in this compound is anticipated to make the ligand easier to reduce. This would result in a positive shift of the reduction potentials compared to the unsubstituted phendione complexes.
Table 1: Illustrative Electrochemical Data for a Representative Metal-Phendione Complex (Note: This data is for a complex of the parent ligand, 1,10-phenanthroline-5,6-dione, and is provided for illustrative purposes.)
| Complex | Redox Process | Potential (V vs. reference) | Method |
|---|---|---|---|
| [Ru(bpy)₂(phendione)]²⁺ | phendione⁰/⁻ | ~ -0.4 | CV |
Data is generalized from typical literature values for Ruthenium-phendione complexes.
In many coordination compounds of phendione, the initial reduction steps are localized on the ligand. This is because the o-quinone moiety of the phendione ligand is a potent electron acceptor. Electrochemical and spectroelectrochemical (UV-Vis, IR, EPR) studies on complexes such as [Ru(bpy)₂(phendione)]Cl₂ and Pt(phendione)(PPh₃)₂ have confirmed that the electron transfer processes occurring at moderate negative potentials are predominantly ligand-centered.
For complexes of this compound, it is highly probable that a similar trend would be observed, with the first reductions being centered on the electron-deficient aromatic system of the ligand. A metal-centered redox process would depend on the specific metal ion and its accessible oxidation states. For example, a copper(II) complex might exhibit a metal-centered Cu(II)/Cu(I) reduction, and its potential would be influenced by the electronic properties of the dibrominated ligand.
The redox activity of the o-quinone group in phendione ligands is intrinsically linked to pH due to the protonation of the reduced forms. Studies on phendione and its metal complexes have demonstrated a clear pH-dependent redox behavior. In acidic conditions, the reduction of the quinone is often a two-electron, two-proton process to form a hydroquinone. As the pH increases, the process can shift to sequential one-electron reductions. Research on various metal-phendione complexes in buffered solutions has shown that the reduction potentials shift to more negative values as the pH increases, which is characteristic of redox processes involving protons.
Complexes of this compound are expected to exhibit similar pH-dependent electrochemical behavior, where the potentials of the ligand-centered reductions would be modulated by the proton concentration of the medium.
Electronic and Photophysical Properties of Coordination Compounds
The electronic and photophysical properties of these complexes are of great interest for applications in lighting, displays, and sensing. These properties are governed by the nature of the metal, the ligand, and the resulting electronic transitions.
Complexes of 1,10-phenanthroline (B135089) and its derivatives with d⁶ metal ions like Ru(II), Os(II), and Re(I) are well-known for their strong Metal-to-Ligand Charge Transfer (MLCT) absorption bands in the visible region. In these transitions, an electron is excited from a metal-based d-orbital to a ligand-based π-orbital. The phendione ligand, with its extended π-system and electron-accepting quinone moiety, possesses low-lying π orbitals that can readily accept this charge transfer.
For a hypothetical complex of this compound, the presence of the electron-withdrawing bromine atoms would further lower the energy of the ligand's π* orbitals. This would likely lead to a red-shift (lower energy) of the MLCT absorption band compared to complexes with the unsubstituted phendione ligand.
While specific luminescence or TADF data for complexes of this compound are not documented in the surveyed literature, general principles can be discussed. The luminescence of d⁶ metal complexes typically arises from the radiative decay from the triplet MLCT (³MLCT) excited state, a process known as phosphorescence.
The properties of this emission are highly sensitive to the ligand structure. The introduction of heavy atoms like bromine can enhance spin-orbit coupling, which facilitates the intersystem crossing from the singlet to the triplet state but can also increase the rate of non-radiative decay from the triplet state back to the ground state. This "heavy-atom effect" can lead to a shortening of the emission lifetime and, in some cases, a quenching of the luminescence. Therefore, the luminescence quantum yield of a metal complex with this compound would depend on the delicate balance between these radiative and non-radiative decay pathways.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism observed in some molecules where a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for reverse intersystem crossing from the triplet state back to the singlet state, followed by fluorescence. While TADF is a prominent field of research, its observation in metal complexes of this compound has not been reported.
Photochemical Reactivity of Metal-Phenanthroline-Dione Systems
The photochemical reactivity of metal complexes containing phenanthroline-dione ligands is a field of significant interest due to the potential applications of these systems in photocatalysis, sensing, and photodynamic therapy. The introduction of the dione (B5365651) functionality onto the phenanthroline scaffold creates a versatile ligand system where both the diimine and the quinone-like moieties can participate in excited-state processes. The presence of bromine substituents at the 2 and 9 positions of the 1,10-phenanthroline-5,6-dione ligand further modifies the electronic and photophysical properties of the resulting metal complexes, influencing their photochemical behavior.
The photochemical reactivity of these metal-phenanthroline-dione systems is largely governed by the nature of their low-lying excited states. In many ruthenium(II) and rhenium(I) polypyridyl complexes, the lowest energy excited state is a metal-to-ligand charge transfer (MLCT) state. Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The energy and lifetime of this MLCT state are crucial in determining the subsequent photochemical pathways, which can include luminescence, non-radiative decay, or photochemical reactions such as electron transfer or ligand dissociation.
The dione moiety on the phenanthroline ligand introduces low-energy π* orbitals that can act as the acceptor orbitals in the MLCT transition. This often leads to a red-shift in the absorption and emission spectra compared to complexes with unsubstituted phenanthroline ligands. The quinone-like character of the dione also introduces the possibility of intramolecular electron transfer processes.
Influence of Bromo Substituents
The presence of electron-withdrawing bromine atoms at the 2 and 9 positions of the phenanthroline ligand has a pronounced effect on the electronic structure of the ligand and, consequently, on the photochemical properties of its metal complexes. These substituents can:
Influence the Energy of the MLCT State: The electron-withdrawing nature of the bromine atoms can lower the energy of the ligand's π* orbitals. This can lead to a further red-shift in the MLCT absorption and emission bands.
Heavy-Atom Effect: Bromine, being a heavy atom, can enhance spin-orbit coupling. This can facilitate intersystem crossing from the initially formed singlet excited state to the triplet excited state manifold. This effect can also increase the rates of both radiative (phosphorescence) and non-radiative decay of the triplet excited state, potentially shortening the excited-state lifetime and influencing the luminescence quantum yield.
Steric Effects: The bromo substituents at the 2 and 9 positions can introduce steric hindrance around the metal center, which may affect the coordination geometry and the stability of the complex.
Photoinduced Electron Transfer
A key aspect of the photochemical reactivity of these systems is their propensity to undergo photoinduced electron transfer (PET). The excited MLCT state of the metal complex can act as both a potent oxidant and a reductant.
Oxidative Quenching: In the presence of an electron donor, the excited complex can be reduced, with the electron being transferred from the donor to the oxidized metal center.
Reductive Quenching: In the presence of an electron acceptor, the excited complex can be oxidized, with the electron from the ligand's π* orbital being transferred to the acceptor.
The dione functionality can play a direct role in these PET processes, potentially acting as an initial electron acceptor site. The subsequent charge separation and recombination dynamics are critical for applications such as photocatalysis.
While specific photochemical data for metal complexes of this compound are not extensively reported in the literature, the general principles of related metal-phenanthroline complexes can be used to infer their likely behavior. The following table provides representative photophysical data for related ruthenium(II) polypyridyl complexes to illustrate the influence of ligand substitution on their properties.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (τ) (μs) | Luminescence Quantum Yield (Φ) |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.6 | 0.042 |
| [Ru(phen)₃]²⁺ | 447 | 610 | 0.8 | 0.059 |
| [Ru(bpy)₂(dppz)]²⁺ | 440 | 628 | ~0.1 (in water) | Very low (in water) |
Data for illustrative purposes for related complexes. bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline, dppz = dipyrido[3,2-a:2',3'-c]phenazine.
The photochemical reactivity of metal complexes of this compound is expected to be rich and complex, driven by the interplay of MLCT states, the electron-accepting nature of the dione moiety, and the electronic and steric effects of the bromo substituents. Further detailed research, including transient absorption spectroscopy and quantum yield measurements, is necessary to fully elucidate the specific photochemical pathways of these promising systems.
Reactivity and Transformations of 2,9 Dibromo 1,10 Phenanthroline 5,6 Dione
Reactions Involving the Bromine Substituents
The bromine atoms at the 2 and 9 positions of the phenanthroline core are susceptible to substitution and coupling reactions, which are instrumental in modifying the electronic properties and steric profile of the molecule.
Nucleophilic Substitution Reactions
The bromine atoms on the 2,9-dibromo-1,10-phenanthroline (B1368920) framework can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. While specific examples involving the 5,6-dione derivative are not extensively documented, the principles of SNAr suggest that such reactions are feasible. Nucleophilic aromatic substitution is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemicalbook.com In this molecule, the powerful electron-withdrawing nature of the dione (B5365651) moiety significantly lowers the electron density of the aromatic system, making it more susceptible to nucleophilic attack. This electronic effect, combined with the influence of the ring nitrogen atoms, activates the C-Br bonds for substitution by various nucleophiles.
A related transformation on the core structure involves the synthesis of 2,9-dibromo-1,10-phenanthroline from its dichloro precursor using reagents like phosphorus tribromide, demonstrating the interchangeability of halogens on the phenanthroline scaffold. google.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituents at the 2 and 9 positions serve as excellent handles for such transformations. These reactions allow for the direct attachment of aryl, vinyl, or alkynyl groups, leading to the creation of larger, π-conjugated systems with tailored electronic and photophysical properties.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, has been successfully applied to dibromo-phenanthroline isomers. rug.nl For instance, the reaction of 3,8-dibromo-1,10-phenanthroline (B9566) with an alkynylborate complex, formed in situ from a terminal alkyne, proceeds efficiently in the presence of a palladium catalyst to yield the corresponding bis(alkynyl)phenanthroline. rsc.org This approach avoids the issue of polymerization that can occur under other coupling conditions. rsc.org
The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is another key method for extending conjugation. This reaction employs a dual catalytic system of palladium and copper. While highly effective for many substrates, direct Sonogashira coupling of bifunctional reagents like dibromo-phenanthrolines and dialkynes can sometimes lead to the formation of intractable polymers due to undesirable homo-coupling side reactions catalyzed by the copper co-catalyst. rsc.org However, when monofunctional alkynes are used, the reaction proceeds effectively. For example, 3,8-dibromo-1,10-phenanthroline can be coupled with a protected acetylene to prepare the bis-ethynyl phenanthroline derivative. rsc.org
| Reaction Type | Phenanthroline Substrate | Coupling Partner | Catalyst System | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,8-Dibromo-1,10-phenanthroline | Alkynylborate of 3,5-diethynylheptyloxybenzene | Pd(PPh₃)₂Cl₂ | THF, Strong Base (e.g., (Me₃Si)₂NLi), B-methoxy-9-BBN | 74% | rsc.org |
| Sonogashira | 3,8-Dibromo-1,10-phenanthroline | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI | Diisopropylamine, Room Temp | N/A (Intermediate Step) | rsc.org |
| Sonogashira | 3,8-Bisethynyl-1,10-phenanthroline | 4-(p-bromobenzoyl)pyridine | Pd(PPh₃)₂Cl₂, CuI | HN(i-Pr)₂, THF, Reflux | 32% | rsc.org |
Palladium-Catalyzed Reactions and Catalyst Development
The 1,10-phenanthroline (B135089) scaffold plays a dual role in the context of palladium catalysis. As discussed, its halogenated derivatives are important substrates for cross-coupling reactions. Concurrently, phenanthroline and its derivatives are highly effective N,N'-bidentate ligands for stabilizing palladium catalysts. These ligands can enhance the catalyst's activity, selectivity, and stability in a variety of transformations, including Suzuki-Miyaura couplings. The two nitrogen atoms of the phenanthroline core chelate to the palladium center, forming a stable complex that facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Reactions Involving the Dione Moiety
The ortho-quinone structure on the phenanthroline backbone is a hub of reactivity, readily undergoing reduction and condensation reactions to produce new heterocyclic systems.
Reduction to Catechol Derivatives
The ortho-dione (or ortho-quinone) functionality of 2,9-dibromo-1,10-phenanthroline-5,6-dione can be readily reduced to form the corresponding catechol (1,2-dihydroxy) derivative. This transformation is a characteristic reaction of quinones. Standard reducing agents such as sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) are typically effective for this purpose. The reduction converts the two carbonyl groups into hydroxyl groups, yielding 2,9-dibromo-1,10-phenanthroline-5,6-diol. This catechol derivative can be re-oxidized back to the quinone, making it a redox-active system.
Condensation Reactions with Diamines to Form Phenazine Rings
A key transformation of the dione moiety is its condensation with 1,2-diamines to form expanded, planar aromatic systems containing a phenazine ring. For example, the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with aromatic diamines, such as substituted 1,2-phenylenediamines, results in the formation of dipyrido[3,2-a:2',3'-c]phenazine (dppz) derivatives.
This reaction proceeds via the initial formation of a di-imine intermediate, followed by an acid-catalyzed dehydration and subsequent aromatization to yield the thermodynamically stable phenazine ring system. These dppz ligands and their derivatives are of significant interest in coordination chemistry and materials science due to their rich photophysical and electrochemical properties and their ability to act as intercalating agents with DNA.
Role as a Bifunctional Quinone Oxidant in Organic Transformations
While specific studies detailing the role of this compound as a bifunctional quinone oxidant are not extensively documented, the reactivity of its parent compound, 1,10-phenanthroline-5,6-dione (pdon), provides significant insights into its expected behavior. The core structure possesses both a quinone unit, a classic oxidizing agent, and a 1,10-phenanthroline ligand framework, capable of participating in redox processes and coordinating to metal centers.
The quinone moiety can undergo a two-electron, two-proton reduction to the corresponding hydroquinone. The redox potential of this process is influenced by the electron-withdrawing bromine atoms at the 2 and 9 positions, which are expected to increase its oxidizing power compared to the unsubstituted pdon. This enhanced reactivity makes it a potential candidate for various organic transformations, including the oxidation of alcohols, aldehydes, and other susceptible functional groups.
Furthermore, the nitrogen atoms of the phenanthroline core can act as Lewis basic sites, allowing the molecule to act as a bifunctional catalyst. For instance, it can potentially bind to a substrate through its nitrogen atoms while the quinone part acts as the oxidant. This dual functionality can lead to enhanced reactivity and selectivity in certain transformations. The parent compound, pdon, and its metal complexes have been shown to be efficient catalysts for the indirect oxidation of the enzymatic cofactor NAD(P)H.
Table 1: Comparison of Redox Properties of Phenanthroline-dione Derivatives
| Compound | Key Feature | Expected Role as an Oxidant |
| 1,10-Phenanthroline-5,6-dione | Parent compound | Acts as a redox-active ligand and can oxidize substrates like NAD(P)H. |
| This compound | Electron-withdrawing bromo groups | Enhanced oxidizing capability compared to the parent dione. |
Derivatization for Supramolecular Assembly and Polymerization
The rigid, planar structure and the presence of multiple coordination and reaction sites make this compound an excellent candidate for the construction of complex supramolecular architectures and functional polymeric materials.
Building Blocks for Metallosupramolecular Architectures
The 1,10-phenanthroline core is a classic chelating ligand that forms stable complexes with a wide variety of metal ions. The nitrogen atoms provide a well-defined binding pocket, and the bromine atoms at the 2 and 9 positions can be further functionalized, for example, through cross-coupling reactions, to introduce other coordinating groups or to link to other molecular components.
The ability of the parent 1,10-phenanthroline-5,6-dione to act as a bridging ligand, coordinating to one metal center via its nitrogen atoms and to another via its oxygen atoms, suggests that the dibrominated derivative can be used to construct heterometallic and polynuclear supramolecular assemblies with potentially interesting electronic and magnetic properties.
Table 2: Potential Applications in Metallosupramolecular Chemistry
| Application Area | Role of this compound | Potential Outcome |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Creation of porous materials with tunable properties. |
| Polynuclear Complexes | Bridging Ligand | Formation of homo- and heterometallic assemblies with unique electronic/magnetic properties. |
| Self-Assembled Cages and Grids | Tecton | Construction of discrete, well-defined supramolecular architectures. |
Incorporation into Polymeric Materials
While direct polymerization of this compound has not been extensively reported, its structure suggests several avenues for its incorporation into polymeric materials. The bromine atoms are suitable handles for participation in various polymerization reactions, such as Suzuki or Sonogashira cross-coupling, to form conjugated polymers. Such polymers would be expected to possess interesting photophysical and electronic properties due to the extended π-system.
Alternatively, the molecule can be used as a monomer or a cross-linking agent in the synthesis of coordination polymers. By linking metal centers through the phenanthroline unit, one-dimensional chains, two-dimensional sheets, or three-dimensional networks can be constructed. The resulting materials could exhibit properties such as electrical conductivity, luminescence, or catalytic activity.
Furthermore, the dione functionality can be utilized for post-polymerization modification. For example, it could be reduced to the hydroquinone and then derivatized, or it could participate in condensation reactions to attach other functional units to the polymer backbone. This versatility allows for the design of functional materials with tailored properties for specific applications.
Advanced Applications and Emerging Research Directions
Materials Science Applications
The unique electronic and structural characteristics of 2,9-Dibromo-1,10-phenanthroline-5,6-dione make it a promising candidate for various applications in materials science. Its rigid, planar aromatic system, combined with redox-active sites and positions for further functionalization, allows for its incorporation into a range of advanced materials.
While direct studies on this compound as a primary semiconductor are limited, its structural motifs are highly relevant to the field of organic electronics. The parent 1,10-phenanthroline-5,6-dione (B1662461) core is utilized in the synthesis of materials for organic electronics. guidechem.com A closely related derivative, 1,10-phenanthroline-5,6-diimine, has been identified as a direct band-gap, n-type semiconductor. nih.gov The presence of strong electron-withdrawing groups (both dione (B5365651) and bromine atoms) on the this compound molecule suggests it would likely exhibit n-type (electron-transporting) semiconductor properties. Furthermore, metal complexes based on the 1,10-phenanthroline-5,6-dione ligand are being investigated for their bipolar redox activity in electrochemical energy storage systems, such as lithium batteries, highlighting the electronic versatility of this molecular core. chemrxiv.org
Phenanthroline derivatives are a class of compounds explored for their potential in optical materials. labinsights.nl The development of NLO materials often relies on molecules with significant charge asymmetry and extended π-conjugated systems. The structure of this compound, featuring a polarized dione functionality integrated into the aromatic phenanthroline system, provides a foundation for NLO properties. Further functionalization, potentially through reactions at the bromine positions, could be employed to enhance these characteristics by introducing strong electron-donating groups to create a "push-pull" electronic structure, which is a common strategy for augmenting NLO responses.
The 1,10-phenanthroline (B135089) scaffold is a cornerstone in the design of luminescent metal complexes. labinsights.nlresearchgate.net The rigid, planar structure facilitates the formation of stable complexes with transition metals and lanthanides, which often exhibit intense and long-lived luminescence. The 2,9-dibromo-1,10-phenanthroline (B1368920) precursor is specifically noted for its use as a ligand in luminescent complexes with applications in sensors and optoelectronic devices. guidechem.com The introduction of the dione group at the 5,6-positions and bromine atoms at the 2,9-positions modulates the electronic energy levels (HOMO-LUMO gap) of the ligand. jcchems.com This tuning affects the absorption and emission properties of its corresponding metal complexes, allowing for the rational design of probes that can signal the presence of specific analytes through changes in their luminescent output. researchgate.net
The this compound molecule is a promising platform for catalysis due to its bifunctional nature. Firstly, the 1,10-phenanthroline-5,6-dione (phendione) core itself can act as a catalyst, particularly in aerobic oxidation reactions. chim.it Secondly, the phenanthroline unit is a classic N,N-bidentate ligand capable of forming stable, catalytically active complexes with a wide range of transition metals. cymitquimica.comnbinno.com Metal complexes of phendione have been specifically studied for their spectral, electrochemical, and electrocatalytic properties. acs.orgresearchgate.net The bromine atoms at the 2 and 9 positions serve as valuable synthetic handles, allowing the ligand to be covalently linked to other molecules or surfaces, or to be further elaborated via cross-coupling reactions to create more sophisticated catalytic structures. researchgate.netresearchgate.net This dual functionality makes the compound a versatile building block for designing advanced catalysts for both oxidative and electrochemical processes.
Bio-oriented Research (Mechanistic Aspects, Exclusions apply)
The biological activities of phenanthroline-based compounds are well-documented, and derivatives of 1,10-phenanthroline-5,6-dione have been the subject of numerous mechanistic investigations, particularly for their potential as therapeutic agents.
The parent compound, 1,10-phenanthroline-5,6-dione (phendione), and its metal complexes have demonstrated significant biological activity, and their mechanisms of action have been partially elucidated. researchgate.netmdpi.com Research suggests these compounds can interfere with fundamental cellular processes through several distinct mechanisms.
Generation of Reactive Oxygen Species (ROS): A primary mechanism of action for phenanthroline compounds, especially when complexed with redox-active metals like copper, is the catalytic generation of ROS. chim.itthermofisher.com The redox-active dione moiety can participate in electron transfer cycles that reduce molecular oxygen to form superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). researchgate.net These species can induce widespread oxidative damage to critical biomolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction.
DNA Interactions and Damage: The planar aromatic structure of phenanthrolines allows them to interact with DNA, typically through intercalation between base pairs or binding within the DNA grooves. mdpi.commdpi.comlibretexts.org This interaction can disrupt DNA replication and transcription. Some studies of phendione and its metal complexes suggest they inhibit DNA synthesis, although potentially through a non-intercalative mechanism. researchgate.net Furthermore, the ROS generated by metal-phendione complexes can induce direct DNA cleavage, acting as chemical nucleases. chim.itnih.gov
Enzyme Inhibition: Phendione and its derivatives have been investigated as potential enzyme inhibitors. lookchem.com As potent metal-chelating agents, they can inhibit the function of metalloenzymes by sequestering the essential metal cofactor. For example, metal complexes of phendione have been shown to inhibit extracellular metallopeptidases, presumably by chelating the active-site Zn²⁺ ion required for catalytic activity. nih.gov
The table below summarizes key mechanistic findings from studies on 1,10-phenanthroline-5,6-dione (phendione) and its metal complexes, which provide a basis for understanding the potential biological interactions of its 2,9-dibromo derivative.
| Compound | Biological System / Cell Line | Observed Mechanistic Aspect |
|---|---|---|
| [Cu(phendione)₃]²⁺ | Human neoplastic (A-498, Hep-G2) and non-neoplastic (CHANG, HK-2) cell lines | Inhibition of DNA synthesis, proposed to be non-intercalative. researchgate.net |
| [Ag(phendione)₂]⁺ | Human neoplastic (A-498, Hep-G2) and non-neoplastic (CHANG, HK-2) cell lines | Inhibition of DNA synthesis. researchgate.net |
| [Cu(phendione)₃]²⁺ | Phialophora verrucosa (fungus) | Inhibition of extracellular metallopeptidase activity by ~85%. nih.gov |
| [Ag(phendione)₂]⁺ | Phialophora verrucosa (fungus) | Inhibition of extracellular metallopeptidase activity by ~40%. nih.gov |
| [(phendione)Zn(Naproxen)₂] | MDA-MB-231 (human breast cancer) | Disruption of intercellular bridges and delay in cellular migration. rsc.org |
| Cu(II)-bis-1,10-phenanthroline | In vitro DNA (pBR322) | Generation of activated oxygen species leading to free radical DNA scission. chim.it |
Studies of Biological Activity (Mechanistic pathways)
The biological activity of phenanthroline compounds is intrinsically linked to their ability to chelate metal ions and interact with biological macromolecules. The introduction of bromine atoms at the 2 and 9 positions and dione functionality at the 5 and 6 positions is expected to modulate these interactions, potentially enhancing efficacy or altering mechanistic pathways. The primary mechanisms of action investigated for the parent structures involve anticancer, antifungal, and antimicrobial activities.
Anticancer Mechanisms: The anticancer potential of phenanthroline derivatives often involves the induction of apoptosis (programmed cell death) in cancer cells. One key pathway is the inhibition of the proteasome, a cellular complex that degrades unneeded or damaged proteins. sigmaaldrich.com Metal complexes of 1,10-phenanthroline have been shown to be potent proteasome inhibitors, leading to the accumulation of pro-apoptotic factors and subsequent cell death. sigmaaldrich.com Other proposed mechanisms for related compounds include the induction of G1 cell cycle arrest, which halts cell proliferation. chemicalbook.com
Antimicrobial and Antifungal Mechanisms: The antimicrobial action of phendione and its metal complexes is multifaceted. A primary mechanism is the inhibition of crucial microbial enzymes, particularly metallopeptidases. frontiersin.org These enzymes are vital for nutrient acquisition and cellular growth in pathogens. frontiersin.org By chelating the metal cofactors (like Zn²⁺) essential for the catalytic activity of these enzymes, phenanthroline-based compounds render them inactive. frontiersin.org Furthermore, studies on the antifungal properties of phendione against Phialophora verrucosa have revealed that it can reduce the content of ergosterol, a critical component of the fungal cell membrane, leading to membrane disruption and cell death. frontiersin.org The compounds can also cause significant morphological changes, including surface invaginations and cell shrinkage. frontiersin.org
| Biological Target | Mechanistic Pathway | Observed Effect | Related Compound(s) |
| Cancer Cells | Proteasome Inhibition | Induction of Apoptosis | Copper complexes of 1,10-phenanthroline sigmaaldrich.com |
| Cancer Cells | Cell Cycle Regulation | G1 Phase Arrest | 2,9-Di-sec-Butyl-1,10-phenanthroline chemicalbook.com |
| Fungi (P. verrucosa) | Metallopeptidase Activity | Enzyme Inhibition | [Ag(phendione)₂]⁺, [Cu(phendione)₃]²⁺ frontiersin.org |
| Fungi (P. verrucosa) | Ergosterol Biosynthesis | Reduction in Ergosterol Content | 1,10-phenanthroline-5,6-dione frontiersin.org |
| Fungi (P. verrucosa) | Cell Morphogenesis | Disruption of conidia-into-mycelia transformation | 1,10-phenanthroline-5,6-dione and its metal complexes frontiersin.org |
Environmental and Analytical Chemistry (Mechanistic Aspects)
The rigid, planar structure and electron-donating nitrogen atoms of the phenanthroline core make it an excellent ligand for metal ions. This property is the foundation for its applications in metal ion detection and corrosion inhibition.
Metal Ion Detection and Sensing Mechanisms
While direct studies on this compound as a metal ion sensor are not widely available, the principles can be inferred from similar structures. For instance, 2,9-disubstituted phenanthrolines have been developed as highly selective fluorescent sensors. nih.gov The primary mechanism is often Chelation-Enhanced Fluorescence (CHEF). nih.gov
In the CHEF mechanism, the free ligand (the phenanthroline derivative) has a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) that quench its excited state. Upon binding to a specific metal ion, the electronic configuration of the molecule is altered. This binding restricts intramolecular rotations and inhibits the PET quenching pathway, leading to a significant increase in fluorescence intensity. The selectivity of the sensor is determined by the "fit" of the metal ion's size and coordination geometry into the binding pocket created by the phenanthroline and its substituents. A study on 2,9-di-(pyrid-2-yl)-1,10-phenanthroline demonstrated high selectivity for Cadmium (Cd²⁺) ions, which have an ionic radius that fits well within the ligand's cavity, resulting in a strong CHEF effect. nih.gov The dione and dibromo substitutions on the 1,10-phenanthroline core would be expected to influence the ligand's electronic properties and steric configuration, thus tuning its selectivity for different metal ions.
Corrosion Inhibition Mechanisms
Phenanthroline and its derivatives are effective corrosion inhibitors for metals like steel in acidic environments. researchgate.netjecst.org The mechanism of inhibition is based on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jecst.orgresearchgate.net
This adsorption process involves several types of interactions:
Chemisorption: The nitrogen atoms in the phenanthroline rings possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. The π-electrons of the aromatic system can also participate in this bonding. electrochemsci.org
Physisorption: In acidic solutions, the nitrogen atoms can become protonated, leading to a positively charged molecule. This cation can then be electrostatically attracted to the metal surface, which becomes negatively charged in the presence of anions like Cl⁻ or SO₄²⁻ from the acid.
Electrochemical studies, such as potentiodynamic polarization, indicate that phenanthroline derivatives typically act as mixed-type inhibitors. researchgate.netjecst.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) by blocking the active sites on the metal surface. researchgate.net The effectiveness of the inhibitor depends on its concentration, the temperature, and the specific chemical structure, which influences the stability and coverage of the adsorbed protective film. researchgate.netjecst.org The presence of bromine and oxygen atoms in this compound could further enhance its adsorption capabilities through additional heteroatom-metal interactions.
| Application | Underlying Principle | Mechanism of Action | Key Molecular Features |
| Metal Ion Sensing | Chelation-Enhanced Fluorescence (CHEF) | Binding to a metal ion restricts intramolecular motion and inhibits non-radiative decay pathways, leading to increased fluorescence. nih.gov | Rigid aromatic core, specific binding cavity defined by N-heterocycles and substituents. nih.gov |
| Corrosion Inhibition | Surface Adsorption | Formation of a protective film on the metal surface through physisorption and chemisorption, blocking anodic and cathodic sites. researchgate.netjecst.org | N-heteroatoms with lone pair electrons, extensive π-electron system. electrochemsci.org |
Conclusion and Future Research Perspectives
Summary of Key Findings and Current Understanding
2,9-Dibromo-1,10-phenanthroline-5,6-dione has been established in the scientific literature primarily as a specialized chemical intermediate and a ligand precursor in coordination chemistry. Current understanding is rooted in its synthesis and its structural relation to the broader, well-studied family of 1,10-phenanthroline (B135089) derivatives.
Key findings from existing research indicate that the compound is synthesized from 1,10-phenanthroline through an oxidative bromination process. One established method involves the use of potassium bromide (KBr) in a concentrated acid mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemicalbook.com The presence of bromine atoms at the 2 and 9 positions, combined with the dione (B5365651) functionality at the 5 and 6 positions, creates a molecule with a unique electronic profile and multiple reactive sites. Its most prominent role to date is as a building block for constructing more complex supramolecular structures and metal complexes, such as spin-crossover complexes. researchgate.net
While direct research on the specific biological or material properties of this compound is limited, extensive studies on its parent compound, 1,10-phenanthroline-5,6-dione (B1662461) (phendione), provide significant context. Phendione and its metal complexes have demonstrated notable biological activities, including antifungal and anti-proliferative properties against cancer cell lines. nih.govrsc.orgrsc.org This body of work suggests that the core phenanthroline-dione scaffold is a pharmacologically relevant structure.
Key Properties Summary
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₄Br₂N₂O₂ | sigmaaldrich.com |
| CAS Number | 943861-95-8 | sigmaaldrich.comchemicalbook.com |
| Primary Role | Synthetic Intermediate / Ligand | researchgate.net |
| Synthesis Route | Oxidative bromination of 1,10-phenanthroline | chemicalbook.com |
Identification of Gaps and Unexplored Avenues in Research
Despite its availability and the rich chemistry of its parent scaffold, there are significant gaps in the dedicated study of this compound itself. The predominant focus has been on its synthesis or its use as a starting material, leaving its intrinsic properties largely uncharacterized.
Major Research Gaps:
Photophysical and Electrochemical Characterization: There is a lack of detailed studies on the compound's absorption, emission, and redox properties. This data is fundamental for assessing its potential in applications such as organic electronics, photocatalysis, or sensing.
Biological Activity Screening: While the parent phendione is biologically active, the dibromo-derivative has not been systematically screened for its own cytotoxic, antimicrobial, or enzyme-inhibiting capabilities. The heavy bromine atoms could significantly alter its lipophilicity and interaction with biological targets.
Coordination Chemistry: Although used as a precursor, a comprehensive investigation into the types of metal complexes it can form and the properties of these complexes (e.g., magnetic, catalytic, luminescent) is an unexplored area.
Computational and Theoretical Studies: In-depth theoretical calculations of its molecular orbitals, electronic structure, and reactivity are missing. These studies would provide a framework for understanding its behavior and designing future experiments.
Future Directions for Synthetic Development and Functionalization
The molecular architecture of this compound is ripe for further synthetic exploitation. The two bromine atoms serve as versatile handles for a wide range of functionalization reactions, allowing for the systematic tuning of the molecule's properties.
Future synthetic efforts should be directed towards:
Cross-Coupling Reactions: The bromine atoms are ideal substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the creation of a diverse library of derivatives with tailored electronic and steric properties.
Nucleophilic Aromatic Substitution: Investigating the substitution of the bromo groups with various nucleophiles (e.g., amines, thiols, alkoxides) could yield novel derivatives. This approach has been successful for other 2,9-disubstituted phenanthrolines used as G-quadruplex binders. nih.gov
Derivatization of the Dione Moiety: The ortho-quinone unit can be chemically modified. For instance, condensation reactions with diamines could extend the conjugated system, a strategy used to create ligands for separating trivalent minor actinides from lanthanides.
Potential Functionalization Pathways
| Reaction Type | Reagents / Catalysts | Potential Outcome |
|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | Extension of π-conjugation, tuning of photophysical properties |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Creation of rigid, linear structures for materials science |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Introduction of coordinating groups, enhancing biological interactions |
| Condensation Reaction | Ortho-diamines | Formation of new heterocyclic rings, creating extended ligands |
Prospects for Novel Applications and Interdisciplinary Research
The unique combination of a metal-chelating phenanthroline core, a redox-active dione moiety, and reactive bromine sites positions this compound as a promising candidate for several advanced applications.
Medicinal Chemistry and Chemical Biology: Drawing inspiration from related compounds, this molecule and its future derivatives should be investigated as:
Anticancer Agents: The phenanthroline scaffold is known to target DNA structures like G-quadruplexes. nih.govmdpi.com Functionalized derivatives could be designed as selective G-quadruplex stabilizers or as metal-based chemotherapeutics.
Antimicrobial Agents: The parent phendione shows potent antifungal activity, and this property may be retained or enhanced in the dibromo-derivative and its metal complexes. nih.gov
Materials Science: The rigid, planar, and electron-deficient nature of the molecule makes it an excellent building block for:
Organic Semiconductors: As a component in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where its electron-accepting properties could be beneficial.
Supramolecular Assemblies: As a ligand for creating sophisticated metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or porous properties.
Catalysis: Metal complexes derived from this ligand could serve as novel catalysts. The electronic properties of the ligand can be fine-tuned via functionalization at the 2 and 9 positions to modulate the activity of the metallic center in oxidation, reduction, or coupling reactions.
Sensing and Analytics: The inherent ability of the 1,10-phenanthroline unit to chelate metal ions could be harnessed to develop selective colorimetric or fluorescent sensors for detecting specific metal ions in environmental or biological samples.
Interdisciplinary collaboration between synthetic chemists, biologists, materials scientists, and physicists will be crucial to unlock the full potential of this versatile chemical scaffold.
Q & A
Basic: What are the standard synthetic routes for 2,9-Dibromo-1,10-phenanthroline-5,6-dione, and how do reaction conditions influence product regioselectivity?
Answer:
The synthesis of brominated phenanthroline derivatives typically involves direct bromination of 1,10-phenanthroline precursors. For 2,9-dibromo substitution, bromine or brominating agents (e.g., HBr/H₂O₂) are used under controlled conditions. notes that symmetric disubstituted derivatives like 2,9-dibromo-1,10-phenanthroline are derived from parent phenanthroline via halogenation . Key factors include:
- Temperature : Higher temperatures (e.g., 110°C) may favor alternative products (e.g., 3,4-dibromo isomers) due to kinetic vs. thermodynamic control .
- Solvent and stoichiometry : Polar solvents (e.g., acetic acid) and excess bromine ensure complete substitution.
Methodologically, purification via recrystallization (e.g., methanol) is critical, as shown in for analogous dichloro derivatives .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound and its metal complexes?
Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1670 cm⁻¹ in the dione moiety) and metal-ligand vibrations (e.g., ν(M–N) at ~450 cm⁻¹) .
- UV-Vis : Absorption bands at ~270 nm (π→π* transitions) and ~350 nm (n→π* in the dione) confirm ligand electronic structure .
- X-ray crystallography : Resolves coordination geometry, as seen in cobalt complexes with phenanthroline-dione ligands .
- Cyclic Voltammetry : Reveals redox behavior (e.g., E₁/₂ = -0.337 V for dione reduction) .
Basic: How does this compound coordinate with transition metals, and what structural motifs are common?
Answer:
The ligand acts as a bidentate N,N′-donor via the phenanthroline nitrogens, while the dione moiety can engage in hydrogen bonding or redox interactions. Common motifs include:
- Mononuclear complexes : e.g., [Cu(phendione)₃]²⁺, where three ligands coordinate octahedrally .
- Polynuclear structures : Controlled growth of coordination polymers via π-stacking interactions, as seen in copper(II) complexes .
Steric effects from bromine substituents may influence coordination geometry, though direct evidence for 2,9-dibromo derivatives is limited.
Advanced: How do bromine substituents impact the electrochemical properties of this compound in biosensing applications?
Answer:
Bromine’s electron-withdrawing effect enhances redox activity. shows that non-brominated phenanthroline-dione/CNT composites exhibit electrocatalytic NADH oxidation at -0.05 V (vs. Ag/AgCl) . Bromination likely lowers the reduction potential, improving mediator efficiency. Key methodologies:
- Electrode functionalization : Noncovalent immobilization on carbon nanotubes retains ligand activity .
- Spectroelectrochemistry : Correlates redox states with absorbance changes (e.g., ~1 electron transfer in ruthenium complexes) .
Advanced: What mechanisms underlie the biological activity of this compound in disrupting metallostasis and redox homeostasis?
Answer:
Phenanthroline-dione derivatives chelate essential metal ions (e.g., Cu²⁺, Fe²⁺), disrupting metalloenzymes and generating reactive oxygen species (ROS). highlights neuronal toxicity via Fenton-like reactions:
- Metal displacement : Ag(I) complexes with phen-dione ligands inhibit fungal growth by displacing Zn²⁺ in metalloproteins .
- ROS generation : Redox cycling of the dione moiety produces superoxide radicals, inducing oxidative stress .
Advanced assays include intracellular metal quantification (ICP-MS) and ROS detection (e.g., DCFH-DA probes).
Advanced: How does pH influence the redox behavior of this compound in aqueous media?
Answer:
Acidic conditions stabilize the reduced hydroquinone form, while alkaline pH favors the oxidized dione. demonstrates pH-dependent shifts in ruthenium complex potentials:
- At pH < 4, protonation of the dione oxygen increases reduction potential by ~100 mV .
- At pH > 7, deprotonation enhances electron-withdrawing effects, facilitating NAD⁺ regeneration .
Methodologically, pH titrations coupled with cyclic voltammetry are essential for mapping redox landscapes.
Advanced: How do contradictory reports on bromination regioselectivity inform synthetic strategies for 2,9-Dibromo derivatives?
Answer:
reveals that temperature and bromine source dictate regioselectivity. For example:
- At 90–100°C, 3,4-dibromo byproducts form alongside 2,9-dibromo products .
- Using N-bromosuccinimide (NBS) in DMF at 60°C may favor 2,9-substitution by reducing side reactions.
Contradictions highlight the need for precise reaction monitoring (e.g., TLC, HPLC) and computational modeling (DFT) to predict substitution preferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
